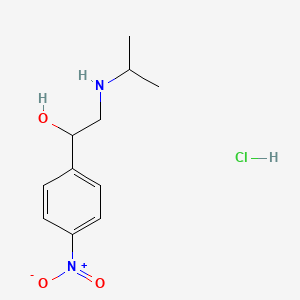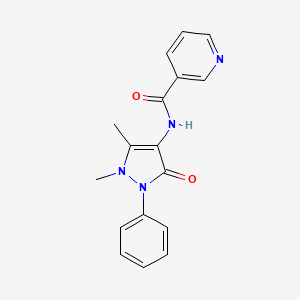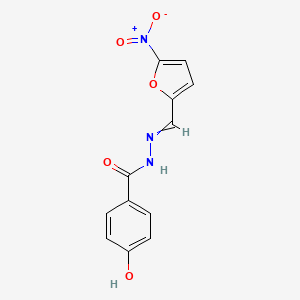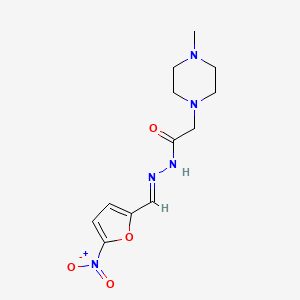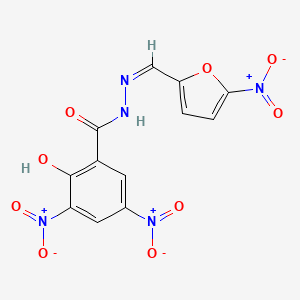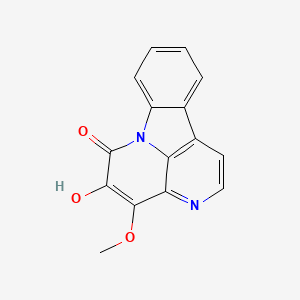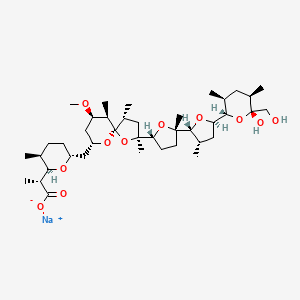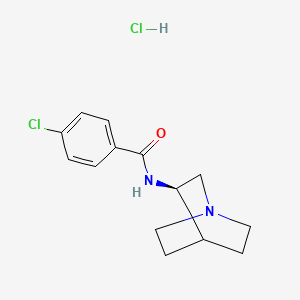
PNU-282987
概述
描述
PNU-282987 是一种化学化合物,作为神经烟碱乙酰胆碱受体 α7 亚型的有效且选择性激动剂。该化合物因其潜在的治疗应用而被广泛研究,特别是在神经科学领域。 它在增强认知功能方面展现出潜力,并因其在治疗精神分裂症和阿尔茨海默病等疾病方面的潜在用途而被研究 .
科学研究应用
PNU-282987 具有广泛的科学研究应用,包括:
神经科学: 它用于研究 α7 烟碱乙酰胆碱受体在认知功能和神经保护中的作用。
药理学: 该化合物用于研究 α7 烟碱乙酰胆碱受体激动剂的药理作用及其潜在的治疗应用.
作用机制
PNU-282987 通过选择性结合并激活神经烟碱乙酰胆碱受体的 α7 亚型发挥作用。这种激活导致突触活性增加并增强神经递质(如 γ-氨基丁酸)的释放。该化合物还促进神经发生,并已被证明具有神经保护作用。 涉及的分子靶点和途径包括促进细胞存活和突触可塑性的信号通路激活 .
未来方向
The compound has shown high antiviral activity combined with low cytotoxicity, making it a valuable starting point for the development of new pan-coronaviral inhibitors . Given the remarkable zoonotic potential of coronaviruses and the major impact of infections caused by these viruses on human health and the global economy, there is an urgent need to develop broadly acting antivirals that are effective against previously known and newly emerging coronaviruses .
生化分析
Biochemical Properties
PNU-282987 is a selective α7nAChR agonist . It has negligible activity at α1β1γδ and α3β4 receptors . It has a high affinity for rat α7nACh receptors (Ki = 26 nM) and acts as a functional antagonist at 5-HT3 receptors (IC50 = 4541 nM) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate type 2 innate lymphoid cells (ILC2s)-mediated allergic airway inflammation . It also significantly improved motor deficits induced by 6-OHDA, reduced the loss of TH in the SN, suppressed the overactivation of GFAP+ cells and expression of related inflammatory cytokines, and increased the number of Foxp3+ cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with α7nAChRs. It causes a bi-modal signaling event in which early activation primes the retina with an inflammatory response and developmental signaling cues, followed by an inhibition of gliotic mechanisms and a decrease in the immune response, ending with upregulation of genes associated with specific retinal neuron generation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant temporal effects. For instance, it significantly reduced goblet cell hyperplasia in the airway, eosinophil infiltration, and ILC2s numbers in BALF, following IL-33 or AA challenge . Furthermore, pretreatment with this compound resulted in reductions in TNF-α and IL-6 release in a dose- and time-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it has been shown to attenuate sepsis-induced lung injury in mice when administered at a dosage of 1 mg/kg .
Transport and Distribution
It is known that it interacts with α7nAChRs, which are widely distributed in the nervous system .
Subcellular Localization
It is known to interact with α7nAChRs, which are present in various cellular compartments .
准备方法
PNU-282987 的合成涉及多个步骤,从核心结构的制备开始,核心结构是双环化合物。合成路线通常包括以下步骤:
双环核的形成: 这涉及到合适的先驱体环化形成双环结构。
酰胺基的引入: 然后使双环核与氯苯甲酰氯反应引入酰胺基。
化学反应分析
相似化合物的比较
PNU-282987 在对 α7 烟碱乙酰胆碱受体的高选择性和效力方面是独一无二的。类似的化合物包括:
GTS-21: 另一种具有类似认知增强作用的 α7 烟碱乙酰胆碱受体激动剂。
DMXB-A: 一种也靶向 α7 烟碱乙酰胆碱受体且已被研究用于神经退行性疾病的潜在治疗应用的化合物。
PHA-543613: 一种具有神经保护作用的 α7 烟碱乙酰胆碱受体激动剂.
This compound 因其高选择性和效力而脱颖而出,使其成为神经科学研究和潜在治疗应用中的宝贵工具。
属性
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEQUIRZHDYOIX-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017103 | |
| Record name | (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123464-89-1 | |
| Record name | Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123464-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PNU-282987 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123464891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PNU-282987 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810P1694K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: PNU-282987 selectively binds to and activates α7nAChRs. [, , , , , , , , , , , , , , , , , , , , , ] This activation triggers a cascade of downstream effects, including modulation of neurotransmitter release, regulation of inflammatory responses, and potential neuroprotective actions. [, , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Activation of α7nAChRs by this compound has been shown to:
- Enhance GABAergic synaptic activity: This effect was observed in brain slices and contributed to the restoration of auditory gating deficits in animal models. []
- Reduce inflammation: this compound decreased pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) and HMGB1 expression in various models, including hepatic ischemia-reperfusion injury, sepsis, and acute lung injury. [, , ]
- Modulate immune responses: It enhanced the activity of CD4+CD25+ regulatory T cells (Tregs), contributing to its protective effects in sepsis-induced acute kidney injury. []
- Promote neuroprotection: this compound demonstrated neuroprotective effects against retinal ganglion cell (RGC) loss in glaucoma models, potentially through modulation of GABAergic and glutamatergic transmission. [, , , , ]
- Influence neurogenesis: In the retina, it stimulated Müller glia cell cycle re-entry and the generation of new retinal progenitors, potentially contributing to retinal regeneration. [, ]
ANone: this compound's molecular formula is C15H18Cl2N2O and its molecular weight is 315.23 g/mol.
ANone: While specific spectroscopic data is not provided in the research papers, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) were used for its detection and quantification in biological samples. []
ANone: this compound is a selective agonist for α7nAChRs and does not possess catalytic properties. Its applications lie in its potential therapeutic benefits in various disease models, as highlighted in the research papers.
ANone: The provided research does not detail any specific computational chemistry or modeling studies conducted on this compound.
ANone: The research papers primarily focus on this compound's therapeutic potential and do not extensively cover its toxicology profile. Further investigations are needed to fully elucidate its safety profile, including potential long-term effects.
ANone: Specific information regarding the duration of action of this compound is not available in the provided research. Further studies are needed to fully characterize its PK/PD profile.
ANone: Researchers have employed various in vitro and in vivo models to investigate the efficacy of this compound, including:
- Cell culture models: Primary cultured astrocytes and a Müller glial cell line (rMC-1) were used to study this compound's effects on cell viability, apoptosis, and gene expression. [, ]
- Animal models:
- Glaucoma: Researchers induced glaucoma-like conditions in rats and mice to evaluate this compound's neuroprotective effects on RGCs. [, , , ]
- Sepsis: Cecal ligation and puncture (CLP) surgery and lipopolysaccharide (LPS) injection were used to induce sepsis in mice to assess the impact of this compound on inflammatory responses and survival. []
- Acute lung injury: A cardiopulmonary bypass model in rats was employed to evaluate this compound's protective effects against lung injury. []
- Hepatic ischemia-reperfusion injury: A partial hepatic ischemia-reperfusion model in mice was used to study the impact of this compound on liver damage. []
ANone: The provided research does not mention any clinical trials involving this compound.
ANone: The research papers do not provide information on resistance mechanisms or cross-resistance related to this compound.
ANone: The research primarily focuses on evaluating the efficacy of this compound through different routes of administration, including intraperitoneal, intracerebroventricular, and eye drop application. [, , ] While specific drug delivery systems are not extensively discussed, the exploration of diverse administration routes suggests efforts to optimize delivery and target specific tissues.
ANone: Research regarding specific biomarkers to predict this compound efficacy, monitor treatment response, or identify adverse effects is not mentioned in the provided research.
ANone: One study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect and quantify this compound in retinal, plasma, and heart samples, demonstrating its presence in target tissues after administration. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


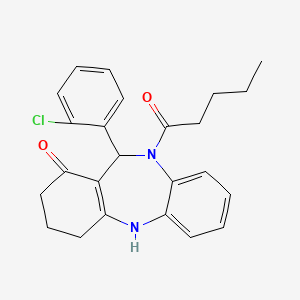
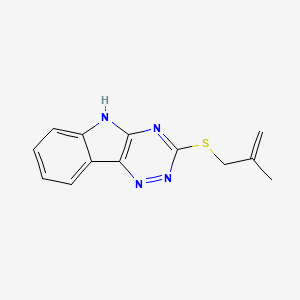
![10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678852.png)
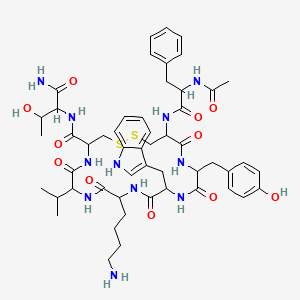
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)
